![molecular formula C12H25N3O3S2 B15293163 N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is often used as a biomarker for monitoring the levels of isothiocyanates in humans . It is a stable isotope-labeled compound, which makes it particularly useful in research involving mass spectrometry and other analytical techniques.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 typically involves multiple steps, starting with the preparation of the lysine backbone, followed by the introduction of the methylsulfinylpropyl group and the carbonothioyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonothioyl group can be reduced to form corresponding thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group typically yields sulfone derivatives, while reduction of the carbonothioyl group yields thiol derivatives.
科学研究应用
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of isothiocyanates.
Biology: Employed in studies investigating the metabolic pathways of isothiocyanates and their role in cellular processes.
Medicine: Utilized in pharmacokinetic studies to monitor the distribution and metabolism of isothiocyanates in the body.
Industry: Applied in the development of analytical methods for the detection of isothiocyanates in food and environmental samples.
作用机制
The mechanism by which N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in the metabolism of isothiocyanates, leading to the formation of various metabolites. These metabolites can then interact with cellular components, influencing processes such as gene expression, protein function, and cellular signaling pathways.
相似化合物的比较
Similar Compounds
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine: The non-labeled version of the compound.
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6: A compound labeled with carbon-13 isotopes.
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-15N2: A compound labeled with nitrogen-15 isotopes.
Uniqueness
N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling enhances its utility in mass spectrometry, allowing for more precise quantification and tracking of isothiocyanates in various biological and environmental samples.
属性
分子式 |
C12H25N3O3S2 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(2R)-2-(15N)azanyl-6-(4-methylsulfinylbutylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C12H25N3O3S2/c1-20(18)9-5-4-8-15-12(19)14-7-3-2-6-10(13)11(16)17/h10H,2-9,13H2,1H3,(H,16,17)(H2,14,15,19)/t10-,20?/m1/s1/i2+1,3+1,6+1,7+1,10+1,11+1,13+1,14+1 |
InChI 键 |
ADOJMTIUPRUBCJ-PKPIPKOISA-N |
手性 SMILES |
CS(=O)CCCCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@H]([13C](=O)O)[15NH2] |
规范 SMILES |
CS(=O)CCCCNC(=S)NCCCCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




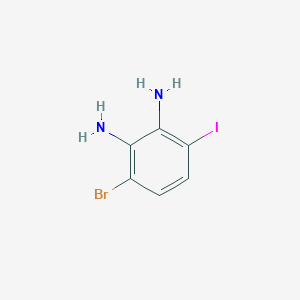
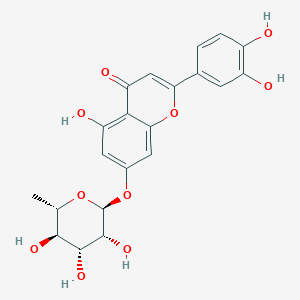

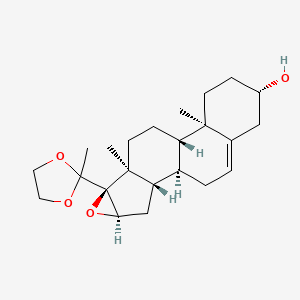
![(2R)-1-[(2S)-2-aminopropanoyl]-2-[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15293114.png)
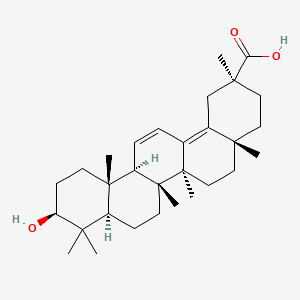
![1-Benzyl-4-bicyclo[1.1.1]pent-1-yl-piperazine](/img/structure/B15293126.png)
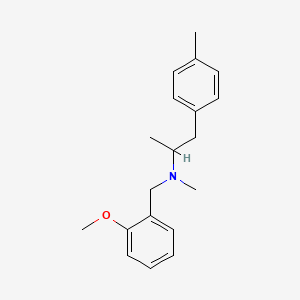
![[2-Bromo-3-fluoro-5-(trifluoromethyl)phenyl]methanol](/img/structure/B15293133.png)
![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![[5-Chloro-2-(hexadecyloxy)phenyl]-hydrazine](/img/structure/B15293150.png)
![(2-methyl-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B15293160.png)
